molecular formula C10H18O4 B8457342 8-(Methoxymethyl)-1,4-dioxaspiro[4.5]decan-8-ol

8-(Methoxymethyl)-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No.: B8457342
M. Wt: 202.25 g/mol
InChI Key: XDDVUHZADFMPAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Methoxymethyl)-1,4-dioxaspiro[4.5]decan-8-ol is a useful research compound. Its molecular formula is C10H18O4 and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

8-(methoxymethyl)-1,4-dioxaspiro[4.5]decan-8-ol

InChI

InChI=1S/C10H18O4/c1-12-8-9(11)2-4-10(5-3-9)13-6-7-14-10/h11H,2-8H2,1H3

InChI Key

XDDVUHZADFMPAE-UHFFFAOYSA-N

Canonical SMILES

COCC1(CCC2(CC1)OCCO2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 196 g (1.15 mol) 1,7,10-trioxadispiro[2.2.4.2]dodecane (prepared according to Synthetic Communications, 2003, vol. 33, #12, p. 2135-2144) in 2 L methanol were added 2 L sodium methanolate (25% in methanol) and the mixture was stirred at 60° C. for 8 hours. The solvent was removed, ethyl acetate added and washed with brine. The organic layer was dried over sodium sulfate. After filtration and removal of the solvent 272 g (max. 100%) of the title compound were obtained that was used without further purification.
Quantity
196 g
Type
reactant
Reaction Step One
Name
sodium methanolate
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

75 ml of a 25% strength methanolic sodium methoxide solution were added to 4.56 g (26.8 mmol) of the compound from Example 6A in 150 ml of methanol, and the mixture was stirred at 60° C. overnight. After cooling, the reaction mixture was concentrated and the residue was taken up in saturated aqueous ammonium chloride solution and extracted repeatedly with ethyl acetate. The combined organic phases were dried over sodium sulphate, filtered and concentrated. This gave 3.23 g (60% of theory) of the title compound.
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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